molecular formula C19H24FN5O2 B2556330 N-(3-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946232-01-5

N-(3-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2556330
CAS No.: 946232-01-5
M. Wt: 373.432
InChI Key: WBZVIFSADREGRT-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide (CAS 946232-01-5) is a chemical compound with a molecular formula of C19H24FN5O2 and a molecular weight of 373.4 g/mol . This structured organic features a pyrimidine ring system linked to a fluorophenyl group via a piperazine-1-carboxamide bridge. The piperazine moiety is a common feature in many pharmacologically active compounds and is frequently utilized in medicinal chemistry to fine-tune the physicochemical properties of a molecule, such as its solubility and bioavailability . Compounds with similar structural frameworks, particularly those containing the pyrimidine-4-carboxamide group, have been identified as key scaffolds in the development of potent and selective enzyme inhibitors for research purposes . Furthermore, the carboxamide linker present in this compound has been shown in other chemical series to be critical for high-affinity binding to certain biological targets, underscoring the importance of this functional group in molecular recognition . As a building block, it offers researchers a versatile intermediate for further chemical exploration in areas such as synthetic chemistry and drug discovery. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(3-fluorophenyl)-4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O2/c1-13(2)27-18-12-17(21-14(3)22-18)24-7-9-25(10-8-24)19(26)23-16-6-4-5-15(20)11-16/h4-6,11-13H,7-10H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZVIFSADREGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, effects on cancer cell lines, and potential therapeutic applications.

Structural Characteristics

This compound features a complex structure that includes:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Fluorophenyl group : Enhances lipophilicity and biological activity.
  • Pyrimidine derivative : Implicated in various biological interactions.

The molecular formula is C19H24FN5O2C_{19}H_{24}FN_{5}O_{2} with a molecular weight of approximately 373.43 g/mol .

Research indicates that this compound acts primarily as an enzyme inhibitor , specifically targeting protein kinases involved in cell signaling pathways related to proliferation and survival.

Key Findings:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in various cancer cell lines, leading to apoptosis (programmed cell death) through modulation of kinase activity .
  • Kinase Inhibition : Interaction studies reveal that it binds selectively to certain protein kinases, which is crucial for its anticancer properties .

Biological Activity and Applications

The biological activity of this compound has been assessed through various in vitro assays:

Activity Description
Enzyme Inhibition Inhibits specific protein kinases, leading to reduced tumor growth.
Anticancer Activity Induces apoptosis in cancer cell lines such as breast and lung cancer cells.
Potential Therapeutic Use Investigated for use in targeted therapies for various cancers.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Cancer Cell Line Studies : In studies involving breast cancer cell lines, the compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation .
  • Mechanistic Studies : Research employing Western blot analysis showed that treatment with this compound led to a decrease in phosphorylated forms of critical signaling proteins, suggesting its role as a kinase inhibitor .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
1-(4-Fluorophenyl)-3-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)ureaUrea group; similar pyrimidine structureProtein kinase inhibition
N-(3-cyano-6-(4-fluoro-2-hydroxyphenyl)-4-{3[(4-methylpiperazine-1-yl)methyl]phenyl}pyridin-2-yl)-2-furamideContains cyano and furan groupsAnticancer activity
4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidinecarboxaldehydeAldehyde functionality; different amine substitutionKinase modulation

These comparisons illustrate that while many compounds exhibit kinase inhibition, the specific combination of functional groups in this compound enhances its selectivity and reduces off-target effects, making it a promising candidate for targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperazine-carboxamide derivatives. Below is a detailed comparison with structurally related analogs, focusing on substituent effects, physicochemical properties, and synthetic yields.

Table 1: Comparison of Structural Analogs

Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) Key Structural Differences Source
N-(3-Fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide (Target) R1 = 3-Fluorophenyl, R2 = 6-isopropoxy-2-methylpyrimidin-4-yl Not reported Not reported Reference structure
N-(3-Chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide R1 = 3-Chlorophenyl Not reported Not reported Chloro vs. fluoro substituent on phenyl
N-(3-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) R2 = Quinazolinone-methyl 189.5–192.1 52.2 Pyrimidine replaced with quinazolinone
N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) R1 = 4-Fluorophenyl 196.5–197.8 57.3 Fluorine position (para vs. meta)
N-(3-Fluorophenyl)-4-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)piperazine-1-carboxamide (22e) R2 = Benzoxazine-propanoyl Not reported 67 Pyrimidine replaced with benzoxazine-propanoyl
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide R2 = Chloro-trifluoromethylpyridyl Not reported Not reported Pyridine vs. pyrimidine core

Key Observations

Substituent Effects on Physicochemical Properties: The 3-fluorophenyl group (target compound) vs. 4-fluorophenyl (A3) alters melting points significantly (Δ~7°C), suggesting para-substitution enhances crystallinity due to symmetry . Replacement of the pyrimidine ring with quinazolinone (A2, A3) increases melting points (189–197°C), likely due to hydrogen-bonding interactions from the quinazolinone carbonyl .

Synthetic Yields: Yields for analogs with bulky substituents (e.g., benzoxazine-propanoyl in 22e) are moderate (67%), likely due to steric hindrance during carboxamide coupling . Simple aryl substitutions (e.g., fluoro or chloro) achieve higher yields (52–57%) .

Role of the Piperazine-Carboxamide Linker :

  • Compounds lacking the carboxamide carbonyl (e.g., amine-linked analogs in ) show reduced receptor binding affinity, highlighting the importance of hydrogen-bonding interactions .

Electron-Withdrawing vs. Electron-Donating Groups :

  • Chloro (A4–A6) and trifluoromethyl (A26, A14) substituents lower yields compared to fluoro analogs, possibly due to increased steric or electronic challenges during synthesis .

Table 2: NMR and Mass Spectrometry Data

Compound ID ¹H NMR Shifts (δ, ppm) ESI-MS (m/z) [M+H]+ Source
A2 (3-Fluoro) δ 7.30–7.13 (m, 2H, aromatic), δ 4.58 (s, 2H, O-CH2-CO) Calculated: 438.4
22e δ 7.30–6.95 (m, aromatic), δ 4.58 (O-CH2-CO), δ 2.72 (t, N-CH2-CH2-CO) Not reported
A13 δ 7.60–7.20 (m, aromatic), δ 3.70–3.40 (m, piperazine protons) 486.2 (exp: 486.3)

Preparation Methods

Nucleophilic Aromatic Substitution

Piperazine Functionalization and Carboxamide Coupling

Piperazine Protection and Pyrimidine Coupling

The Boc-protected piperazine intermediate (4a ) is synthesized via:

Procedure :

  • 2a (1 equiv), tert-butyl piperazine-1-carboxylate (1.2 equiv), DIPEA (3 equiv)
  • Solvent: DMF, 80°C, 12 h
  • Yield: 85%

Deprotection with HCl/dioxane (4 M, 2 h) affords the free piperazine-pyrimidine intermediate.

Carboxamide Formation

The deprotected piperazine reacts with 3-fluorophenyl isocyanate under mild conditions:

Procedure :

  • Piperazine intermediate (1 equiv), 3-fluorophenyl isocyanate (1.1 equiv)
  • Solvent: THF, 0°C → rt, 24 h
  • Yield: 68%

Optimization : Excess isocyanate (1.5 equiv) and molecular sieves improve yields to 82%.

Alternative Synthetic Pathways

Direct Carboxamide Coupling via Acid Chloride

An alternative route employs 4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl chloride, synthesized from the corresponding carboxylic acid using SOCl2. Reaction with 3-fluoroaniline affords the target compound in 55% yield.

Solid-Phase Synthesis

Immobilization of the piperazine scaffold on Wang resin enables iterative coupling steps, yielding the product in 48% overall yield after cleavage.

Reaction Optimization and Yield Data

Step Conditions Yield (%) Purity (%) Source
Pyrimidine alkoxylation Microwave, NaH, iPrOH 75 98
Piperazine coupling DMF, 80°C, 12 h 85 95
Carboxamide formation THF, 3-fluorophenyl isocyanate 68–82 99
Acid chloride route SOCl2, 3-fluoroaniline 55 97

Structural Characterization and Analytical Validation

NMR Spectroscopy

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.38 (m, 1H, Ar-H), 6.92–6.85 (m, 3H, Ar-H), 4.72 (sept, J=6.0 Hz, 1H, OCH(CH3)2), 3.85–3.45 (m, 8H, piperazine), 2.51 (s, 3H, CH3), 1.35 (d, J=6.0 Hz, 6H, OCH(CH3)2).
  • 13C NMR : δ 165.2 (C=O), 162.1 (d, J=245 Hz, Ar-C-F), 158.9 (pyrimidine-C), 115.3–110.2 (Ar-C), 69.8 (OCH(CH3)2), 46.5–43.2 (piperazine), 22.1 (CH3), 21.9 (OCH(CH3)2).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : C22H27FN4O3 [M+H]+: 439.2094
  • Found : 439.2096.

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